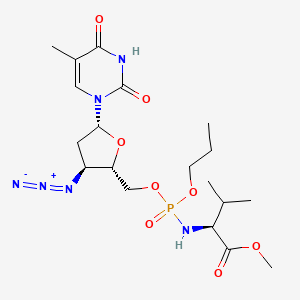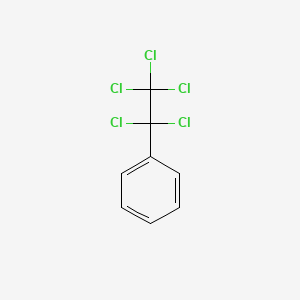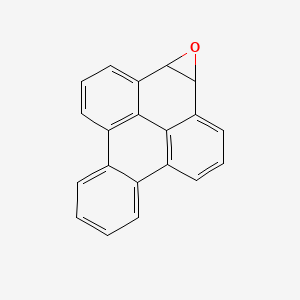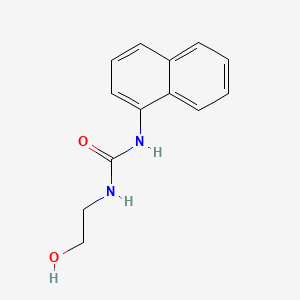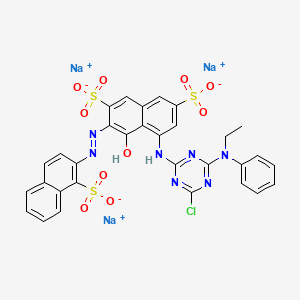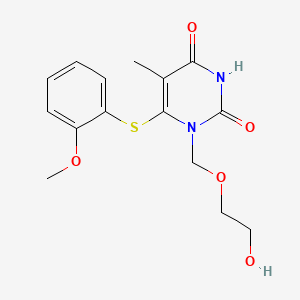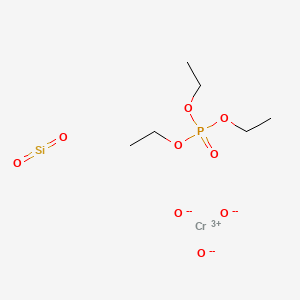![molecular formula C34H31ClN2O3S2 B12792246 (2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate CAS No. 72208-03-8](/img/structure/B12792246.png)
(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate is a complex organic molecule with potential applications in various scientific fields. This compound features a quinoline moiety, a benzothiazole ring, and a sulfonate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate typically involves multi-step organic reactions The process begins with the preparation of the quinoline and benzothiazole intermediates, followed by their coupling through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize yield and minimize waste, often employing catalysts and advanced purification techniques to achieve high purity levels. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline and benzothiazole rings can be oxidized under specific conditions, leading to the formation of quinoline N-oxide and benzothiazole S-oxide derivatives.
Reduction: Reduction reactions can target the quinoline moiety, converting it to a dihydroquinoline derivative.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols, resulting in a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide, dihydroquinoline derivatives, and various substituted quinoline and benzothiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the study of enzyme interactions and protein binding.
Medicine
In medicine, this compound’s structural features make it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The quinoline and benzothiazole rings can intercalate with DNA, disrupting its function and leading to potential anticancer activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and exhibit similar biological activities.
Benzothiazole derivatives: Compounds like riluzole and pramipexole contain the benzothiazole ring and are used in various therapeutic applications.
Uniqueness
The uniqueness of (2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and benzothiazole rings, along with the sulfonate group, allows for diverse applications and interactions that are not observed in simpler compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
72208-03-8 |
|---|---|
Molecular Formula |
C34H31ClN2O3S2 |
Molecular Weight |
615.2 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H24ClN2S.C7H8O3S/c1-3-29-17-16-20(22-14-13-21(28)18-24(22)29)9-7-11-26-30(4-2)27-23-10-6-5-8-19(23)12-15-25(27)31-26;1-6-2-4-7(5-3-6)11(8,9)10/h5-18H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
DMHFACOISKNULI-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C/C=C/C2=C3C=CC(=CC3=[N+](C=C2)CC)Cl)/SC4=C1C5=CC=CC=C5C=C4.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCN1C(=CC=CC2=C3C=CC(=CC3=[N+](C=C2)CC)Cl)SC4=C1C5=CC=CC=C5C=C4.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


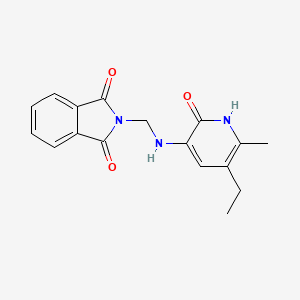
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
